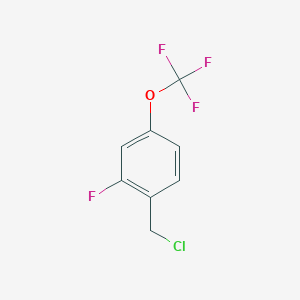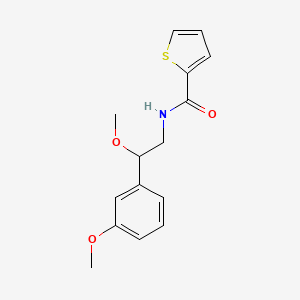![molecular formula C25H20F2N2O4S B2614075 N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide CAS No. 866808-80-2](/img/structure/B2614075.png)
N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C25H20F2N2O4S and its molecular weight is 482.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Host-Guest Complexes
Research on similar isoquinoline derivatives has shown that they can form various structural compounds and host-guest complexes with notable properties. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have demonstrated their ability to form gels, crystalline salts, and host-guest complexes with enhanced fluorescence emissions, indicating potential applications in material science and fluorescent labeling (Karmakar, Sarma, & Baruah, 2007).
Anticancer Activity
Sulfonamide derivatives, including structures similar to the compound of interest, have been synthesized and tested for their anticancer activity. For instance, certain sulfonamide compounds have shown potent cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of such derivatives in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antifungal Agents
2-(2-Oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. This highlights the potential for developing new antifungal therapies from isoquinoline-based compounds, addressing the need for more effective treatments against resistant fungal infections (Bardiot et al., 2015).
Cryopreservation Applications
Research on dimethyl-acetamide, a component structurally related to the compound , as a cryoprotectant for rainbow trout spermatozoa suggests potential applications in the cryopreservation of biological samples. This compound was found to perform better than traditional cryoprotectants, pointing to its utility in preserving the viability of biological samples over extended periods (Mcniven, Gallant, & Richardson, 1993).
Fluorescent Thermometer Development
The development of a twisted-intramolecular-charge-transfer (TICT) based ratiometric fluorescent thermometer using a structure related to the compound of interest highlights the potential for novel temperature sensing applications. This research indicates the possibility of utilizing similar compounds in the development of sensitive and accurate temperature sensors (Cao et al., 2014).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4S/c1-15-3-9-21(16(2)11-15)28-24(30)14-29-13-23(25(31)20-12-18(27)6-10-22(20)29)34(32,33)19-7-4-17(26)5-8-19/h3-13H,14H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVWZAITOBHKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2613997.png)


![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)
![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B2614005.png)
![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)
![3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2614014.png)
